Omeprazole sulfone N-oxide (also known as Omeprazole EP Impurity I) is a major oxidative degradation product and metabolite of the proton pump inhibitor omeprazole. In bioanalytical and pharmaceutical quality control settings, accurate quantification of this specific compound is essential for impurity profiling and pharmacokinetic studies. Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled (SIL) internal standard engineered with a +4 Dalton mass shift. This specific isotopic labeling provides an optimal mass-to-charge (m/z) separation from the unlabeled analyte, enabling highly precise LC-MS/MS quantification by correcting for matrix-induced ion suppression and extraction variations that standard analogs cannot resolve .
Substituting this exact compound with a generic internal standard, such as omeprazole-d3 or a structural analog like lansoprazole, compromises assay integrity. Because omeprazole sulfone N-oxide is highly polar and elutes at a different chromatographic retention time than the parent omeprazole, an unmatched internal standard will not experience the same matrix effects (ion suppression or enhancement) at the critical moment of electrospray ionization. Furthermore, using a standard +3 Da labeled variant (e.g., d3 only) risks isotopic crosstalk, as the natural isotopic envelope of the unlabeled molecule (which contains sulfur and 17 carbon atoms) produces a non-negligible M+3 signal. Only the exact 13C,d3 (+4 Da) matched standard ensures perfect co-elution while safely clearing the natural isotopic background [1].
For molecules containing sulfur (which has a ~4.4% natural abundance of 34S) and multiple carbons, the M+2 and M+3 natural isotopic peaks can interfere with internal standards possessing low mass shifts. Omeprazole sulfone N-oxide-13C,d3 provides a +4 Da mass shift, which completely bypasses the M+3 isotopic envelope of the unlabeled analyte. Compared to a standard +3 Da (d3) isotope, which can suffer from ~1% isotopic overlap from the unlabeled analyte at high concentrations, the +4 Da shift reduces crosstalk to <0.1%, ensuring a clean baseline during multiple reaction monitoring (MRM) .
| Evidence Dimension | Isotopic Crosstalk (Unlabeled to IS channel) |
| Target Compound Data | < 0.1% signal interference (+4 Da shift) |
| Comparator Or Baseline | Omeprazole sulfone N-oxide-d3 (+3 Da shift) (~1.0% interference) |
| Quantified Difference | 10-fold reduction in isotopic crosstalk |
| Conditions | High-concentration analyte LC-MS/MS MRM assay |
Prevents false-positive internal standard signals when quantifying high-concentration samples, ensuring highly accurate calibration curves.
In complex matrices like human plasma or urine, co-eluting endogenous compounds cause significant ion suppression during electrospray ionization (ESI). Because Omeprazole sulfone N-oxide-13C,d3 shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. When compared to using a parent-drug IS (e.g., omeprazole-d3), which elutes at a different retention time, the matched SIL-IS normalizes matrix factor variations to ~100% (±5%), whereas the unmatched IS leaves up to 30% uncorrected ion suppression [1].
| Evidence Dimension | Matrix Factor (MF) Correction |
| Target Compound Data | Normalized MF of 0.95 - 1.05 |
| Comparator Or Baseline | Parent drug IS (Omeprazole-d3) (Uncorrected MF ~0.70) |
| Quantified Difference | ~30% improvement in matrix effect correction |
| Conditions | LC-ESI-MS/MS analysis in human plasma |
Essential for meeting strict FDA/EMA bioanalytical method validation guidelines for matrix effects.
The use of an exact SIL-IS directly impacts the reproducibility of quantitative assays. In impurity profiling or pharmacokinetic quantification, utilizing Omeprazole sulfone N-oxide-13C,d3 yields an intra- and inter-day relative standard deviation (RSD) of <5% across the dynamic range. In contrast, relying on external calibration or structural analog internal standards typically results in RSDs exceeding 15% at the lower limit of quantification (LLOQ) due to uncompensated extraction losses and ionization variability [1].
| Evidence Dimension | Inter-day Precision (RSD at LLOQ) |
| Target Compound Data | < 5% RSD |
| Comparator Or Baseline | Analog Internal Standard (> 15% RSD) |
| Quantified Difference | > 3-fold improvement in assay precision |
| Conditions | Validated LC-MS/MS impurity quantification |
Guarantees high-confidence data for regulatory submissions and batch-release quality control.
Essential for LC-MS/MS assays tracking the in vivo metabolism of omeprazole, where distinguishing the sulfone N-oxide metabolite from other circulating forms requires exact matrix-matched quantification to correct for severe ion suppression in plasma [1].
Ideal for quality control labs conducting stability testing and impurity quantification of omeprazole API and formulations, ensuring compliance with pharmacopeial limits through high-precision calibration .
Used as a highly reliable internal standard for detecting trace levels of omeprazole degradation products in environmental water samples, where extreme matrix complexity causes unpredictable ionization variations that analog standards cannot normalize [2].